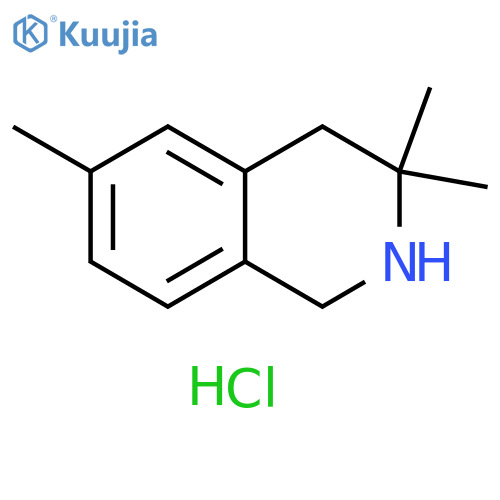Cas no 1909327-58-7 (3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)

1909327-58-7 structure
商品名:3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS番号:1909327-58-7
MF:C12H18ClN
メガワット:211.731022357941
MDL:MFCD29034004
CID:5221204
PubChem ID:121552337
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
-
- MDL: MFCD29034004
- インチ: 1S/C12H17N.ClH/c1-9-4-5-10-8-13-12(2,3)7-11(10)6-9;/h4-6,13H,7-8H2,1-3H3;1H
- InChIKey: OAYUUWNTYUFBJI-UHFFFAOYSA-N
- ほほえんだ: CC1(NCC2=CC=C(C)C=C2C1)C.Cl
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-224988-0.05g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-224988-0.5g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
| 1PlusChem | 1P01AN9Q-250mg |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 250mg |
$890.00 | 2024-06-17 | |
| 1PlusChem | 1P01AN9Q-5g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 90% | 5g |
$2670.00 | 2023-12-19 | |
| 1PlusChem | 1P01AN9Q-500mg |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 90% | 500mg |
$926.00 | 2023-12-19 | |
| 1PlusChem | 1P01AN9Q-100mg |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 100mg |
$853.00 | 2024-06-17 | |
| Enamine | EN300-224988-2.5g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
| Enamine | EN300-224988-1.0g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
| Enamine | EN300-224988-0.25g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
| Enamine | EN300-224988-10.0g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 10.0g |
$3131.0 | 2024-06-20 |
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
1909327-58-7 (3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride) 関連製品
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 557-08-4(10-Undecenoic acid zinc salt)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 42464-96-0(NNMTi)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
